Product packaging for Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz(Cat. No.:)

Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz

Cat. No.: B15136346
M. Wt: 983.1 g/mol
InChI Key: XWNKFXDCWVHQPN-SJARJILFSA-N
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Description

Deconstruction of the Compound's Modular Architecture

To fully appreciate the functionality of this complex molecule, it is essential to examine its individual components and their respective roles.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a temporary protecting group for the N-terminus of amino acids. wikipedia.orgyoutube.com Its popularity stems from its base-lability, meaning it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). wikipedia.orgaltabioscience.com This characteristic is crucial for "orthogonal" protection strategies in peptide synthesis, where different protecting groups can be removed selectively without affecting others. altabioscience.comiris-biotech.de

The mechanism of Fmoc deprotection involves the abstraction of a relatively acidic proton from the fluorene (B118485) ring system by a base, leading to a β-elimination reaction. peptide.comfiveable.me This process generates dibenzofulvene, a reactive byproduct that is scavenged by an excess of the amine base to prevent unwanted side reactions. altabioscience.compeptide.com The strong UV absorbance of the Fmoc group and its deprotection byproduct allows for real-time monitoring of reaction completion, a significant advantage in automated peptide synthesis. wikipedia.orgaltabioscience.com

The use of Fmoc protection offers several benefits over older methods, such as those employing the Boc (tert-butyloxycarbonyl) group. Fmoc chemistry is milder and avoids the repeated use of strong acids like trifluoroacetic acid (TFA) for deprotection, which can lead to the degradation of sensitive peptide sequences. altabioscience.comiris-biotech.de This has made Fmoc-based SPPS the method of choice for the synthesis of a wide range of peptides. altabioscience.com

Table 1: Comparison of Fmoc and Boc Protecting Groups

FeatureFmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Cleavage Condition Mild base (e.g., 20% piperidine in DMF) wikipedia.orgaltabioscience.comStrong acid (e.g., trifluoroacetic acid) total-synthesis.comresearchgate.net
Stability Acid-stable altabioscience.comchempep.comBase-stable
Byproduct Monitoring UV-active dibenzofulvene allows for reaction monitoring wikipedia.orgaltabioscience.comNot applicable
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., tBu) altabioscience.comresearchgate.netNot fully orthogonal to some acid-labile linkers and side-chains researchgate.net
Synthesis Conditions Milder overall process altabioscience.comCan require harsh, repetitive acid treatments total-synthesis.com

The inclusion of a tetraethylene glycol (PEG4) segment is a strategic choice to impart several desirable physicochemical properties. Polyethylene (B3416737) glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer widely used in the biomedical field. nih.govpharmiweb.com The process of attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmacokinetic profiles of therapeutic agents. tandfonline.comnih.govmedchemexpress.com

The primary contributions of the PEG4 oligomer in this context are:

Hydrophilicity: The repeating ethylene (B1197577) glycol units render the molecule more water-soluble. tandfonline.comwikipedia.org This is a crucial feature for bioconjugates that are intended for use in aqueous physiological environments.

Biocompatibility: PEG is well-tolerated in biological systems and has been approved by the FDA for various medical applications. nih.gov Its presence can reduce the immunogenicity of the conjugated molecule. nih.govtandfonline.com

Molecular Spacing: The PEG4 chain acts as a flexible spacer, physically separating the other functional components of the molecule. This can prevent steric hindrance and allow each moiety to perform its function without interference.

The attachment of PEG can increase the hydrodynamic size of a molecule, which can lead to reduced renal clearance and a prolonged circulation time in the body. nih.govwikipedia.org This can result in more sustained plasma concentrations of a conjugated drug, potentially enhancing its clinical effectiveness. nih.gov

The tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) is specifically designed as a substrate for certain proteases, particularly those found within the lysosomes of cells, such as cathepsins. nih.goviris-biotech.denih.gov This feature is central to the application of such linkers in antibody-drug conjugates (ADCs), where the selective release of a cytotoxic payload within a target cancer cell is desired. nih.govnih.govresearchgate.net

The mechanism of action for ADCs involves the antibody binding to a specific antigen on a cancer cell, followed by internalization of the ADC-antigen complex. nih.gov Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes. mdpi.com Cathepsins, a family of proteases that are often overexpressed in tumor cells, can recognize and cleave specific peptide sequences. nih.govmdpi.comnih.gov

The GGFG sequence is a known substrate for cathepsins, including cathepsin B and L. nih.goviphasebiosci.com Upon cleavage of the amide bond within the GGFG sequence by these proteases, the linker is broken, initiating the release of the attached molecule. nih.goviphasebiosci.com The stability of the GGFG linker in the bloodstream is a critical attribute, minimizing premature drug release and associated off-target toxicity. iphasebiosci.com

Table 2: Protease-Sensitive Peptide Linkers in ADCs

Linker SequencePrimary Cleaving Protease(s)Notable ADC Application
Val-Cit (vc)Cathepsin B nih.govnih.govAdcetris® (Brentuximab vedotin) iris-biotech.de
Gly-Gly-Phe-Gly (GGFG)Cathepsins B and L nih.goviphasebiosci.comEnhertu® (Trastuzumab deruxtecan) iris-biotech.dersc.org
Ala-Leu-Ala-Leu (ALAL)Cathepsin BInvestigational
Gly-Phe-Leu-Gly (GFLG)Cathepsin B mdpi.comInvestigational

The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl (B1604629) chloroformate, is another widely used protecting group for amines in organic synthesis. commonorganicchemistry.comwikipedia.orgwenxuecity.com It is known for its stability under a range of conditions but can be removed by catalytic hydrogenolysis. wenxuecity.commasterorganicchemistry.com In the context of the full Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz molecule, the Cbz group likely serves as a stable terminal cap or a point of attachment for another molecular entity.

The -CH2-O-CH2- segment, in conjunction with the Cbz group, can act as a self-immolative spacer. Following the enzymatic cleavage of the GGFG sequence, a cascade of electronic rearrangements can be triggered, leading to the eventual release of a molecule attached to this segment. This controlled release mechanism is a key feature of many advanced drug delivery systems.

Synergistic Design Principles for Tailored Bioconjugate Linkers

The intelligent combination of these distinct molecular modules results in a linker with highly specific and predictable properties. The synergy between the different components is what makes this molecule so effective for its intended applications.

A critical concept in the synthesis and application of complex molecules like this is "orthogonality." researchgate.netnih.govescholarship.org In chemical synthesis, orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group without affecting others. masterorganicchemistry.comsigmaaldrich.com

The Fmoc and Cbz groups present in this molecule are a classic example of an orthogonal protecting group pair. total-synthesis.com The Fmoc group is base-labile, while the Cbz group is removed by hydrogenolysis. total-synthesis.commasterorganicchemistry.com This orthogonality is essential for the stepwise synthesis of the molecule and for its subsequent use in multi-step bioconjugation protocols. For instance, the Fmoc group can be removed to expose an amine for further reaction, while the Cbz group remains intact, protecting another part of the molecule. This allows for precise control over the chemical transformations and the final structure of the bioconjugate.

The ability to selectively manipulate different parts of the linker molecule is fundamental to creating well-defined and functional bioconjugates for advanced therapeutic and diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H62N6O14 B15136346 Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz

Properties

Molecular Formula

C51H62N6O14

Molecular Weight

983.1 g/mol

IUPAC Name

benzyl 2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate

InChI

InChI=1S/C51H62N6O14/c58-45(19-21-65-23-25-67-27-28-68-26-24-66-22-20-52-51(64)71-34-43-41-17-9-7-15-39(41)40-16-8-10-18-42(40)43)53-30-46(59)54-32-48(61)57-44(29-37-11-3-1-4-12-37)50(63)55-31-47(60)56-36-69-35-49(62)70-33-38-13-5-2-6-14-38/h1-18,43-44H,19-36H2,(H,52,64)(H,53,58)(H,54,59)(H,55,63)(H,56,60)(H,57,61)/t44-/m0/s1

InChI Key

XWNKFXDCWVHQPN-SJARJILFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Rational Molecular Design and Segmental Contributions of Fmoc Peg4 Ggfg Ch2 O Ch2 Cbz

Synergistic Design Principles for Tailored Bioconjugate Linkers

Modulating Conformational Flexibility and Steric Hindrance via PEGylation

The inclusion of a tetraethylene glycol (PEG4) unit is a critical design feature that significantly influences the physical and pharmacokinetic properties of the resulting ADC. biochempeg.com PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains, is a widely used strategy in drug development to improve solubility, stability, and circulation half-life while reducing immunogenicity. biochempeg.comnih.gov

Furthermore, the PEG4 chain provides conformational flexibility and acts as a steric buffer between the large antibody and the cytotoxic payload. nih.gov This spacing is crucial to prevent the payload from interfering with the antibody's ability to bind to its target antigen on the cancer cell surface. The extended and flexible nature of the PEG linker allows the conjugated drug to remain accessible for its mechanism of action following cleavage, without being sterically hindered by the bulk of the antibody. nih.gov Research has shown that PEGylation can impact the conformational stability of proteins, and strategic placement can shield the protein from proteases, further enhancing its stability in circulation. nih.govnih.gov

Property Influenced by PEG4Description
Solubility The hydrophilic PEG chain increases the water solubility of the ADC, preventing aggregation. biochempeg.com
Steric Hindrance Acts as a spacer to physically separate the antibody and the payload, preserving the function of both.
Conformational Stability PEG can shield the conjugate from proteases and influence the protein's folded state. nih.gov
Pharmacokinetics The hydrodynamic radius conferred by PEG can decrease renal clearance, extending circulation time. nih.gov

This interactive table details the properties modulated by the PEG4 spacer in the ADC linker.

Tunable Enzymatic Responsiveness for Site-Specific Molecular Activation

A key feature for the targeted delivery of cytotoxic agents is the ability to release the payload specifically at the site of action, thereby minimizing off-target toxicity. The Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz linker achieves this through its GGFG tetrapeptide sequence, which is designed for enzymatic cleavage. iphasebiosci.comiris-biotech.de

This peptide sequence is a substrate for lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment and within cancer cells. nih.govresearchgate.net After an ADC binds to a cancer cell antigen and is internalized, it is trafficked to the lysosome. nih.gov The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the linker. The GGFG sequence is reported to be particularly susceptible to cleavage by cathepsin L, and to a lesser extent, cathepsin B. iphasebiosci.com This enzymatic action breaks the amide bond between the C-terminal glycine (B1666218) of the GGFG sequence and the adjacent aminomethoxy group. nih.gov

The cleavage of the peptide initiates a "self-immolation" process in the aminomethoxy spacer. This spontaneous electronic cascade results in the fragmentation of the spacer and the traceless release of the active drug payload inside the target cell. nih.goviris-biotech.de The stability of the GGFG linker in systemic circulation, combined with its susceptibility to lysosomal enzymes, makes it an effective switch for site-specific drug activation, ensuring the cytotoxic agent is unleashed primarily within cancer cells. iphasebiosci.comnih.gov

Linker SequencePrimary Cleaving Enzyme(s)Key Features
GGFG (Gly-Gly-Phe-Gly) Cathepsin L, Cathepsin B iphasebiosci.comHigh plasma stability; used in ADCs like Patritumab-Deruxtecan. iphasebiosci.comiris-biotech.de
VC (Val-Cit) Cathepsin B, S, L, F nih.govWidely used; susceptible to cleavage by neutrophil elastase, which can be a liability. nih.gov
GFLG (Gly-Phe-Leu-Gly) Cathepsin B mdpi.comAnother common cathepsin B-sensitive linker used in drug delivery systems. mdpi.com
Asn-containing peptides Legumain nih.govOffers an alternative cleavage strategy, as legumain is also overexpressed in tumors. nih.gov

This interactive table compares different protease-cleavable peptide sequences used in drug delivery systems.

Mechanistic Elucidation of Enzyme Triggered Cleavage and Subsequent Molecular Release

Biochemical Specificity and Kinetic Analysis of GGFG Proteolytic Hydrolysis

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is a critical component, serving as the substrate for specific proteases. Its hydrolysis is the initiating event in the release mechanism.

The GGFG motif is recognized and cleaved by certain lysosomal proteases, with Cathepsin B being a prominent example. iris-biotech.deiphasebiosci.com Cathepsin B is a cysteine protease that is often upregulated in tumor cells and is active in the acidic environment of lysosomes. ccspublishing.org.cn

Cathepsin B exhibits both dipeptidyl carboxypeptidase and endopeptidase activities. nih.gov This means it can cleave peptide bonds internally within a polypeptide chain as well as cleave dipeptides from the C-terminus. The GGFG sequence is a substrate for the endopeptidase activity of Cathepsin B. iphasebiosci.comnih.gov The enzyme recognizes specific amino acid sequences, and the GGFG motif provides a suitable site for binding and subsequent hydrolysis of the amide bond between the C-terminal glycine (B1666218) and the subsequent part of the molecule. nih.gov While GGFG is a known substrate, other sequences like Valine-Citrulline (Val-Cit) are also commonly employed and are efficiently cleaved by Cathepsin B. iris-biotech.deresearchgate.net

The specificity of Cathepsin B for certain peptide sequences is crucial for the selective release of the payload in the target cells while minimizing premature release in systemic circulation.

Table 1: Protease Specificity for Peptide Linkers

ProteaseCommon Peptide SubstratesCleavage Site
Cathepsin BGGFG, Val-CitEndopeptidase activity within the peptide
Cathepsin LGGFG-

This table is generated based on available data and may not be exhaustive.

Several factors can influence the rate and selectivity of the enzymatic cleavage of the GGFG sequence:

pH: Cathepsin B activity is optimal in the acidic environment of lysosomes (pH 4.5-5.0), whereas its activity is significantly lower at the slightly basic pH of blood (around 7.4). nih.gov This pH-dependent activity is a key factor in ensuring that the linker remains stable in circulation and is only cleaved after internalization into the target cell's lysosomes.

Substrate Conformation: The three-dimensional structure of the peptide linker can affect its accessibility to the active site of the enzyme. The presence of the PEG4 spacer in Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz can help to present the GGFG sequence in a conformation that is favorable for enzyme binding and cleavage.

Amino Acid Sequence: The specific amino acid sequence of the peptide linker is a primary determinant of its recognition and cleavage by a particular protease. While GGFG is a substrate for Cathepsin B, other proteases may have different substrate specificities. iphasebiosci.comnih.gov

Flanking Groups: The chemical groups attached to the peptide can influence the efficiency of cleavage. The Fmoc protecting group on the N-terminus and the self-immolative linker on the C-terminus can potentially affect the interaction with the enzyme.

Table 2: Kinetic Parameters of Peptide Cleavage by Cathepsin B

Peptide SequenceRelative Cleavage RateNotes
FKFLHighShown to be efficiently cleaved at acidic pH. nih.govresearchgate.net
FRRGHighEfficiently cleaved at acidic pH. nih.govresearchgate.net
Val-CitHighCommonly used linker in ADCs. iris-biotech.deresearchgate.net
GGFGModerateSubstrate for Cathepsin B and L. iphasebiosci.comnih.gov

This table presents a qualitative comparison based on available literature. Actual rates can vary depending on experimental conditions.

Self-Immolative Cascade Reactions for Precise Molecular Liberation

Following the enzymatic cleavage of the GGFG peptide, a self-immolative linker is exposed, which then undergoes a spontaneous chemical cascade to release the Cbz-terminated moiety.

Self-immolative linkers are designed to be stable until a specific triggering event occurs, in this case, the enzymatic cleavage of the GGFG peptide. nih.govotago.ac.nz The design of these systems is based on the principle of electronically cascading reactions. nih.govotago.ac.nz The linker in this compound is a type of p-aminobenzyl ether (PABE) linker. iris-biotech.denih.gov

The core principle involves masking a highly reactive functional group within a stable structure. Upon the triggering event (peptide cleavage), this functional group is unmasked, initiating a spontaneous elimination reaction. nih.govotago.ac.nzreading.ac.uk This elimination proceeds through a thermodynamically favorable pathway, leading to the fragmentation of the linker and the release of the payload. otago.ac.nzresearchgate.net The design ensures that the release is "traceless," meaning that no part of the linker remains attached to the released molecule. iris-biotech.deiris-biotech.de

The release of the Cbz-terminated moiety from this compound proceeds through the following steps after the initial enzymatic cleavage:

Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond between the C-terminal glycine of the GGFG peptide and the p-aminobenzyl group of the self-immolative linker. This exposes a primary aromatic amine.

1,6-Elimination: The newly formed aniline (B41778) nitrogen, being a strong electron-donating group, initiates a 1,6-elimination reaction. reading.ac.ukrsc.org The lone pair of electrons on the nitrogen pushes into the aromatic ring, leading to the cleavage of the C-O bond of the benzyl (B1604629) ether and the formation of a transient aza-quinone methide intermediate. reading.ac.ukrsc.org

Payload Release: The cleavage of the benzyl ether bond liberates the Cbz-terminated moiety (HO-CH2-Cbz).

Tautomerization and Fragmentation: The aza-quinone methide intermediate is unstable and quickly reacts with water to form p-aminobenzyl alcohol and release carbon dioxide. rsc.org

The rate of this self-immolation process can be influenced by the electronic properties of the leaving group. nih.govrsc.org

Advanced Academic Applications and Research Paradigms Employing Fmoc Peg4 Ggfg Ch2 O Ch2 Cbz

Development of Enzyme-Activatable Molecular Probes and Imaging Agents

The tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) within the Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz molecule is a known substrate for specific proteases, such as cathepsins, which are often upregulated in disease states like cancer. This inherent biological characteristic has been exploited to design activatable molecular probes and imaging agents that respond to the enzymatic activity of these proteases.

Design of "Turn-on" Fluorescence and Ratiometric Sensing Systems

Researchers have ingeniously utilized the enzymatic cleavage of the GGFG sequence to create "turn-on" fluorescent probes. In a typical design, a fluorophore and a quencher are brought into close proximity, leading to the suppression of the fluorophore's emission. The this compound moiety can act as a linker in such systems. Upon encountering the target enzyme, the peptide bond is cleaved, causing a conformational change that separates the fluorophore and quencher, thereby restoring or "turning on" the fluorescence signal.

Ratiometric sensing systems offer a more quantitative approach by incorporating two fluorophores: a reporting fluorophore that is modulated by the enzymatic activity and a reference fluorophore that remains unchanged. The ratio of the emission intensities of these two fluorophores provides a built-in correction for variations in probe concentration, instrument sensitivity, and other environmental factors, leading to more reliable and reproducible measurements of enzyme activity.

Strategies for Real-Time Monitoring of Biological Enzyme Activity

The development of probes based on the this compound scaffold has enabled the real-time monitoring of enzyme activity in complex biological environments, including living cells and even in vivo models. These probes can be designed to be cell-permeable, allowing for the investigation of intracellular enzymatic processes. The "turn-on" or ratiometric response provides a dynamic readout of enzyme function, offering insights into the spatial and temporal regulation of proteolysis in various physiological and pathological processes.

Fundamental Investigations into Bioconjugation and Polymer-Peptide Hybrid Systems

The modular nature of this compound makes it an excellent building block for the construction of novel polymer-peptide hybrid systems. The Fmoc group allows for solid-phase peptide synthesis techniques to be employed for further elongation of the peptide chain or for conjugation to other molecules. The PEG linker enhances water solubility and biocompatibility, while the peptide sequence provides a specific biological recognition motif.

Studies on Self-Assembly and Nanostructure Formation of Conjugates

The interplay between the hydrophobic Fmoc group and the hydrophilic PEG chain, coupled with the peptide sequence, can drive the self-assembly of conjugates derived from this compound into well-defined nanostructures. Depending on the specific molecular design and environmental conditions, these conjugates can form micelles, nanofibers, or other ordered assemblies. The study of these self-assembly processes provides fundamental insights into the forces that govern molecular organization and can lead to the development of new nanomaterials with tailored properties.

Engineering Responsive Biomaterials for Controlled Molecular Presentation

By incorporating the this compound motif into larger polymer backbones or hydrogel networks, researchers can create responsive biomaterials. These materials can be designed to undergo a change in their physical or chemical properties in response to the enzymatic cleavage of the GGFG sequence. For instance, a hydrogel might be engineered to degrade and release an encapsulated therapeutic agent only in the presence of a specific protease. This allows for the controlled presentation of bioactive molecules at a target site, a key goal in drug delivery and tissue engineering.

Application as a Research Tool in Chemical Biology for Target Validation and Pathway Elucidation

Beyond its use in imaging and materials science, this compound and its derivatives serve as valuable tools in chemical biology for probing biological systems. By attaching it to various molecular entities, such as potential drug candidates or known inhibitors, researchers can investigate the role of specific proteases in cellular pathways.

If the cleavage of the GGFG sequence by a particular enzyme leads to a measurable downstream effect, it can help to validate that enzyme as a potential therapeutic target. Furthermore, by observing where and when the cleavage occurs within a cell or organism, researchers can gain a better understanding of the intricate signaling cascades and regulatory networks in which these enzymes participate. This aids in the elucidation of complex biological pathways and the identification of new points of intervention for therapeutic development.

Exploration in Advanced Molecular Scaffolding and Supramolecular Chemistry

The unique structural composition of this compound, which integrates a hydrophobic Fmoc (Fluorenylmethyloxycarbonyl) group, a flexible and hydrophilic tetraethylene glycol (PEG4) spacer, a specific peptide sequence (Gly-Gly-Phe-Gly), and a carboxybenzyl (Cbz) protected aminomethoxy ether linker, positions it as a molecule of significant interest in the fields of advanced molecular scaffolding and supramolecular chemistry. The principles of molecular self-assembly, driven by non-covalent interactions, are fundamental to the construction of well-defined, functional biomaterials from the bottom up. The individual components of this compound are known to play distinct roles in promoting and directing such assembly processes.

The primary driving force for the self-assembly of many Fmoc-peptide conjugates is the π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moiety. nih.govresearchgate.net This interaction, coupled with hydrogen bonding between the peptide backbones, can lead to the formation of various nanostructures, including nanofibers, nanotubes, and hydrogels. researchgate.netnih.gov These self-assembled structures can serve as molecular scaffolds, providing a three-dimensional framework for applications such as tissue engineering and controlled drug delivery. nih.govresearchgate.net Molecular dynamics simulations of Fmoc-dipeptides have shown that the Fmoc groups tend to form a stacked core in the resulting fibril structure. manchester.ac.uk

The peptide sequence itself plays a crucial role in modulating the self-assembly process. The substitution of amino acids within an Fmoc-dipeptide has been shown to significantly impact the resulting morphology of the self-assembled structures. nih.govrsc.org For instance, a study on Fmoc-dipeptides demonstrated that the nature of the peptidic tail influences whether the molecule forms entangled fibers leading to hydrogels or precipitates into sheet-like structures. nih.gov While the GGFG (Gly-Gly-Phe-Gly) sequence is primarily recognized as a substrate for cathepsin B, a protease often overexpressed in tumor environments, its influence on the supramolecular assembly of the entire molecule is an area of active research. rsc.orgnih.gov The presence of a single phenylalanine residue within the otherwise flexible glycine-rich sequence introduces a localized hydrophobic and aromatic character that can influence the packing and final architecture of the resulting scaffold. The alternating pattern of hydrophobic and hydrophilic residues in amphipathic peptides is known to promote the formation of β-sheet-rich fibrils. nih.gov

The hydrophilic PEG4 spacer introduces several key properties to the molecule that are advantageous for the formation of advanced molecular scaffolds. PEGylation is a well-established strategy to increase the solubility and biocompatibility of peptides and other molecules. In the context of supramolecular chemistry, the conjugation of peptides to PEG can lead to the formation of robust, injectable hydrogels. manchester.ac.uk These systems can form double networks, where a physically cross-linked network of self-assembled peptides is reinforced by a covalently linked PEG network, enhancing the mechanical properties of the resulting hydrogel. manchester.ac.uk The flexibility of the PEG chain can also influence the spatial arrangement of the self-assembling Fmoc-peptide units, potentially leading to more complex and hierarchical structures.

Detailed Research Findings

Research into Fmoc-peptide-based hydrogels has demonstrated their potential as scaffolds for a variety of biomedical applications. For example, Fmoc-dipeptide hydrogels have been shown to support cell infiltration and proliferation. researchgate.net The mechanical properties of these hydrogels can be tuned by altering factors such as pH and ionic strength, which control the gelation process. nih.gov

The co-assembly of different Fmoc-peptide building blocks allows for the creation of multi-component hydrogels with enhanced mechanical features and tailored biofunctionality. rsc.org For instance, incorporating a bioactive peptide sequence, such as the cell-adhesion motif RGD (Arginine-Glycine-Aspartate), alongside a primary self-assembling Fmoc-peptide can produce a scaffold that both provides structural support and actively promotes cell attachment. researchgate.net

Studies on peptide-PEG conjugates have highlighted their ability to form injectable, double-network hydrogels with excellent recovery after disruption. manchester.ac.uk This property is highly desirable for minimally invasive delivery of therapeutic agents or for creating scaffolds in situ. The covalent cross-linking provided by the PEG component significantly enhances the storage modulus of the hydrogel compared to those formed by peptide self-assembly alone. manchester.ac.uk

While specific research on the self-assembly of this compound for molecular scaffolding is not extensively documented, the principles derived from related systems provide a strong basis for its potential in this area. The modular nature of this compound allows for a rational design approach to creating sophisticated supramolecular architectures. The interplay between the Fmoc-driven self-assembly, the solubility and flexibility imparted by the PEG chain, the specific peptide sequence, and the terminal protecting group can be harnessed to create a new generation of functional biomaterials.

Interactive Data Tables

Table 1: Properties of Self-Assembling Fmoc-Peptide Systems

Fmoc-Peptide SystemKey Self-Assembly Driver(s)Resulting Nanostructure(s)Potential Application(s)
Fmoc-Diphenylalanine (Fmoc-FF)π-π stacking, Hydrogen bondingNanofibers, Hydrogels3D Cell Culture, Drug Delivery
Fmoc-Phe-Gly (Fmoc-FG)π-π stacking, Hydrophobic interactionsEntangled fibers, HydrogelsTissue Engineering
Fmoc-Peptide-PEG ConjugatesSelf-assembly, Covalent cross-linkingDouble-network hydrogelsInjectable Scaffolds, Antimicrobial Delivery
Fmoc-Guanine-PNA Conjugateπ-π stacking, Hydrogen bondingCyclic tetramers, NanofibersNanotechnology, Optoelectronics

Table 2: Influence of Molecular Components on Scaffold Properties

ComponentPrimary Role in Self-AssemblyImpact on Scaffold Properties
Fmoc Group Induces self-assembly via π-π stackingProvides structural integrity and drives fibril formation.
PEG4 Spacer Increases hydrophilicity and flexibilityEnhances biocompatibility, solubility, and can lead to more robust, injectable hydrogels.
GGFG Peptide Modulates packing and introduces cleavage siteInfluences the morphology of the scaffold and allows for enzymatic degradation.
Cbz-Linker Provides a stable C-terminal modificationCan participate in aromatic interactions and stabilizes the monomeric unit.

Comprehensive Analytical and Biophysical Characterization of Fmoc Peg4 Ggfg Ch2 O Ch2 Cbz

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular identity and assessing the purity of Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz. Methods such as Orbitrap or Time-of-Flight (TOF) mass spectrometry provide exceptional mass accuracy, enabling unambiguous verification of the elemental composition. thermofisher.com

For this compound, the expected monoisotopic mass can be precisely calculated from its molecular formula, C₅₁H₆₂N₆O₁₄. Analysis via HRMS is expected to yield a measured mass that matches this theoretical value with an error of less than 5 parts per million (ppm), providing strong evidence of the compound's successful synthesis. The observed isotopic distribution pattern should also align with the theoretical pattern for its elemental formula. In addition to the primary molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), fragmentation analysis (MS/MS) can be employed to further confirm the structure by identifying characteristic fragments corresponding to the cleavage of amide bonds within the peptide backbone or the loss of the protecting groups.

Table 1: Representative High-Resolution Mass Spectrometry Data

ParameterExpected ValueDescription
Molecular FormulaC₅₁H₆₂N₆O₁₄The elemental composition of the compound.
Theoretical Monoisotopic Mass982.4325 g/molThe calculated mass using the most abundant isotope of each element.
Observed Adduct (e.g., in ESI+)[M+H]⁺The protonated molecular ion commonly observed in electrospray ionization.
Expected m/z for [M+H]⁺983.4403The mass-to-charge ratio for the protonated molecule.
Acceptable Mass Accuracy< 5 ppmThe maximum allowable deviation between the observed and theoretical mass for confident identification.

Advanced Chromatographic Techniques for Separation and Homogeneity Evaluation (e.g., RP-HPLC, SEC)

Chromatographic methods are indispensable for evaluating the purity and homogeneity of the synthesized linker.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing purity. The compound is separated based on its hydrophobicity on a stationary phase (e.g., C18). A gradient of aqueous solvent (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent (typically acetonitrile) is used for elution. A pure sample of this compound should present as a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, such as unreacted starting materials, deletion sequences from peptide synthesis, or byproducts from the attachment of the PEG or protecting groups. Purity is quantified by integrating the area of the main peak relative to the total area of all peaks detected. Commercial batches often report a purity of ≥98%. caltagmedsystems.co.uk

Size-Exclusion Chromatography (SEC) can be used to assess the homogeneity of the compound and to detect the presence of aggregates or polymeric impurities. Given the hydrophilic PEG4 spacer, this technique can confirm a uniform molecular size distribution. The sample is passed through a column with a porous matrix, and molecules are separated based on their hydrodynamic volume. A single, symmetrical peak is indicative of a monodisperse and non-aggregated sample.

Table 2: Typical RP-HPLC Conditions for Purity Analysis

ParameterTypical Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Detection Wavelength214 nm (peptide bonds), 265 nm (Fmoc group)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides atomic-level structural confirmation of the molecule. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) experiments are used to verify that all components are present and correctly connected.

In the ¹H NMR spectrum, characteristic signals would confirm the presence of each structural moiety:

Fmoc Group: Aromatic protons would appear in the range of 7.3-7.8 ppm.

PEG4 Linker: A prominent signal corresponding to the methylene (B1212753) protons (-O-CH₂-CH₂-O-) would be visible around 3.6 ppm.

GGFG Peptide: Amide protons (NH) would appear as distinct signals between 7.0 and 8.5 ppm, while the α-protons of the amino acids would be found between 3.7 and 4.5 ppm. The phenyl group of Phenylalanine would show signals in the aromatic region (~7.2 ppm).

Cbz Group: Aromatic protons from the benzyl (B1604629) ring would be observed around 7.3 ppm, and the benzylic methylene protons (-O-CH₂-Ph) would appear near 5.1 ppm.

¹³C NMR would further corroborate the structure by showing characteristic chemical shifts for the carbonyls of the peptide bonds and protecting groups, the carbons of the aromatic rings, and the repeating ethylene (B1197577) glycol units.

Table 3: Representative ¹H NMR Chemical Shift Assignments for the GGFG Core

Amino Acid ResidueProton TypeExpected Chemical Shift Range (ppm)
Glycine (B1666218) (any)α-CH₂3.7 - 4.0
Amide NH8.0 - 8.5
Phenylalanine (Phe)α-CH4.3 - 4.7
β-CH₂2.9 - 3.2
Aromatic C₆H₅7.1 - 7.4

Spectroscopic and Fluorometric Methods for Quantifying Cleavage Kinetics

A critical function of this linker is its selective cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells. dovepress.comnih.gov The Gly-Gly-Phe-Gly (GGFG) sequence is designed specifically for this purpose. iphasebiosci.comiris-biotech.de The kinetics of this cleavage can be quantified using fluorometric assays.

In a typical assay, a fluorogenic substrate analog is synthesized, where the GGFG peptide sequence is flanked by a fluorophore and a quencher (a FRET pair). In the intact molecule, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage of the peptide bond by a protease like Cathepsin B or L, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity over time. iphasebiosci.com By measuring the initial rate of fluorescence increase at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) can be determined. These values provide a quantitative measure of the linker's susceptibility to enzymatic degradation.

Table 4: Example Setup for a Fluorometric Cleavage Assay

ComponentExample ConditionPurpose
EnzymeRecombinant Human Cathepsin B/LTo catalyze the cleavage reaction.
SubstrateFluorogenic GGFG peptide analogThe molecule to be cleaved, enabling detection.
BufferSodium Acetate, pH 5.0, with DTT/EDTAMimics the acidic, reducing environment of the lysosome.
DetectionFluorometer (e.g., Ex/Em = 330/390 nm)To monitor the increase in fluorescence signal over time.
AnalysisMichaelis-Menten kineticsTo calculate Kₘ and kcat values.

Biophysical Methods for Conformational and Interaction Studies (e.g., Circular Dichroism, Dynamic Light Scattering)

Biophysical techniques provide insight into the higher-order structure and behavior of the linker in solution.

Circular Dichroism (CD) Spectroscopy is used to analyze the secondary structure of the peptide component. nih.gov Peptides can adopt defined structures like α-helices or β-sheets, or exist as a flexible random coil. A short, flexible peptide sequence like GGFG is expected to exhibit a CD spectrum characteristic of a random coil, which is typically defined by a strong negative band near 200 nm. nih.gov The absence of distinct positive and negative bands around 208, 222, or 218 nm would confirm the lack of significant α-helical or β-sheet content, respectively. This flexibility is often desirable in linkers to ensure accessibility to the cleavage site for proteases.

Dynamic Light Scattering (DLS) is a technique used to measure the hydrodynamic diameter of molecules and particles in solution. acs.orgresearchgate.net For this compound, DLS can confirm that the compound exists as a monodisperse species in solution and can be used to detect any tendency for aggregation. The presence of the hydrophilic PEG4 chain is expected to enhance solubility and minimize aggregation, which would be confirmed by a low polydispersity index (PDI) value in DLS measurements. dovepress.com

Table 5: Summary of Biophysical Characterization Methods

TechniqueParameter MeasuredExpected Result for the Compound
Circular Dichroism (CD)Secondary StructureSpectrum characteristic of a random coil (minimum ~200 nm), indicating flexibility.
Dynamic Light Scattering (DLS)Hydrodynamic Diameter & PolydispersityA narrow size distribution with a low PDI, indicating a homogeneous, non-aggregated state in solution.

Q & A

Q. What methodologies validate the biocompatibility and toxicity profile of this linker in preclinical models?

  • Methodological Answer : Conduct cytotoxicity assays (e.g., MTT) on human primary cells and murine models. Pair with histopathological analysis of liver/kidney tissues post-administration. Use proteomics to identify off-target interactions .

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